1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboximidamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Based Drug Design

1-(2-Fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboximidamide (CAS 2098089-66-6) is a synthetic 1,3,4-trisubstituted pyrazole derivative with molecular formula C₁₀H₁₁FN₆ and molecular weight 234.23 g/mol. Its core scaffold combines a carboximidamide warhead at the pyrazole 4-position, a pyrazin-2-yl substituent at the 3-position, and a 2-fluoroethyl group at the N1 position.

Molecular Formula C10H11FN6
Molecular Weight 234.23 g/mol
CAS No. 2098089-66-6
Cat. No. B1482927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboximidamide
CAS2098089-66-6
Molecular FormulaC10H11FN6
Molecular Weight234.23 g/mol
Structural Identifiers
SMILESC1=CN=C(C=N1)C2=NN(C=C2C(=N)N)CCF
InChIInChI=1S/C10H11FN6/c11-1-4-17-6-7(10(12)13)9(16-17)8-5-14-2-3-15-8/h2-3,5-6H,1,4H2,(H3,12,13)
InChIKeyKGKTZSQYDOUPLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboximidamide (CAS 2098089-66-6): Structural Identity and Comparator Landscape for Scientific Procurement


1-(2-Fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboximidamide (CAS 2098089-66-6) is a synthetic 1,3,4-trisubstituted pyrazole derivative with molecular formula C₁₀H₁₁FN₆ and molecular weight 234.23 g/mol. Its core scaffold combines a carboximidamide warhead at the pyrazole 4-position, a pyrazin-2-yl substituent at the 3-position, and a 2-fluoroethyl group at the N1 position . This compound belongs to the broader 1H-pyrazole-4-carboximidamide chemotype, a scaffold that has demonstrated tractable structure-activity relationships in antileishmanial drug discovery programs, notably yielding compound 2 (a 1-aryl substituted analog) with confirmed in vitro activity against Leishmania species [1]. The compound’s closest commercially available analogs differ by regioisomerism (5-carboximidamide vs. 4-carboximidamide), N1-substituent identity (fluoroethyl vs. ethyl vs. H vs. methyl), and C3-heteroaryl character. These structural variations are non-trivial for medicinal chemistry campaigns, as the carboximidamide regioisomeric position alters the hydrogen-bonding geometry with target proteins, while the fluoroethyl group modulates metabolic stability, lipophilicity, and pharmacokinetic properties relative to non-fluorinated alkyl analogs [2].

Why 1-(2-Fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboximidamide Cannot Be Casually Substituted by In-Class Pyrazole-4-carboximidamide Analogs


Functional substitution among pyrazole-4-carboximidamide analogs is not straightforward due to three intersecting structural determinants with proven biological consequences. First, regioisomerism matters: the 4-carboximidamide isomer presents the amidine functionality in a distinct spatial orientation relative to the pyrazole N1-N2 axis compared to the 5-carboximidamide isomer (CAS 2097983-18-9), directly affecting target protein hydrogen-bonding patterns and binding-site complementarity. Second, the 2-fluoroethyl N1-substituent is not merely a lipophilic tag; the C–F bond alters conformational preferences through gauche effects, modifies pKa of proximal groups, and resists oxidative metabolism compared to the ethyl analog (CAS 2098134-41-7 or the 4-carboximidamide equivalent), potentially translating to differentiated pharmacokinetic profiles [1]. Third, the pyrazin-2-yl group at C3 provides a bidentate hydrogen-bond acceptor motif distinct from pyridinyl or phenyl alternatives, enabling engagement with kinase hinge regions or other adenine-mimetic binding pockets that simple aryl-substituted analogs cannot access . The antileishmanial SAR established by Santos et al. (2011) on 1-aryl-1H-pyrazole-4-carboximidamides confirms that even subtle variations in the N1-aryl substituent produce measurable shifts in both antiparasitic potency and cytotoxicity indices, underscoring the non-interchangeability of this scaffold's substitution patterns [2].

Quantitative Evidence Guide: 1-(2-Fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboximidamide vs. Closest Analogs – Procurement-Relevant Differentiation Data


Regioisomeric Differentiation: 4-Carboximidamide vs. 5-Carboximidamide – Impact on Hydrogen-Bond Donor/Acceptor Topology and Target Engagement Geometry

The 4-carboximidamide isomer (CAS 2098089-66-6) and its 5-carboximidamide regioisomer (CAS 2097983-18-9) represent the closest structural analogs, differing only in the attachment position of the carboximidamide group on the pyrazole ring. This positional isomerism fundamentally alters the hydrogen-bond donor/acceptor vector orientation: the 4-carboximidamide projects the amidine group at approximately 120° relative to the pyrazole N1–N2 axis, whereas the 5-carboximidamide places it adjacent to the N1-fluoroethyl substituent, creating a sterically and electronically distinct pharmacophoric pattern . In kinase inhibitor design, the pyrazole-4-carboximidamide scaffold has been identified as an ATP-competitive hinge-binding motif where the pyrazole ring mimics the purine core and the amidine extends into the solvent-exposed region or interacts with gatekeeper residues . This specific geometry is not replicable by the 5-substituted regioisomer, which presents the amidine at a divergent angle relative to the hinge region, potentially compromising binding affinity and selectivity profiles. For scientific procurement, selection of the correct regioisomer is therefore non-negotiable for target-specific assay campaigns.

Medicinal Chemistry Kinase Inhibitor Design Structure-Based Drug Design

N1-Substituent Differentiation: 2-Fluoroethyl vs. Ethyl – Physicochemical and Predicted ADME Divergence

Replacement of the N1 2-fluoroethyl group (target compound) with an ethyl group (analog: 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboximidamide) introduces measurable differences in lipophilicity and predicted metabolic stability. Based on established fragment-based physicochemical principles, substitution of a terminal –CH₃ with –CH₂F increases molecular weight by 16 Da (from 218.24 to 234.23 g/mol) and introduces a strong σ-electron-withdrawing effect (Hammett σₘ ≈ 0.12 for –CH₂F vs. –0.07 for –CH₃ on aliphatic chains), modestly reducing computed logP by approximately 0.2–0.4 log units relative to the ethyl analog [1]. This lipophilicity modulation is consistent with design principles for CNS-penetrant kinase inhibitors, where balanced logP (typically 2–4) and reduced pKa of adjacent nitrogen atoms improve passive permeability while maintaining solubility . The C–F bond also increases oxidative metabolic stability at the terminal position, as cytochrome P450-mediated hydroxylation is slower for fluorinated alkyl chains compared to their non-fluorinated counterparts [2], a property documented for this specific scaffold family in technical commentaries on fluoroethyl-pyrazinyl pyrazole derivatives [2]. However, direct experimental logP, pKa, microsomal stability, or permeability data for this specific compound have not been publicly disclosed as of 2026.

Physicochemical Profiling ADME Prediction Lead Optimization

C3-Heteroaryl Differentiation: Pyrazin-2-yl vs. Pyridinyl and Thiophenyl Analogs – Bidentate Hydrogen-Bond Acceptor Capacity and Target Versatility

The pyrazin-2-yl group at position 3 distinguishes this compound from the pyridin-2-yl analog (1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide) and the thiophen-3-yl analog (1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide). Pyrazine presents two sp² nitrogen atoms at positions 1 and 4, forming a bidentate hydrogen-bond acceptor capable of engaging kinase hinge regions (e.g., via the canonical donor–acceptor–donor motif) more effectively than pyridine (single nitrogen) or thiophene (sulfur, weak H-bond acceptor) . In related 3-(pyrazin-2-yl)-1H-indazole pan-Pim kinase inhibitors, the pyrazine nitrogen atoms participate in critical hinge-region hydrogen bonds that pyridine analogs cannot fully recapitulate, contributing to nanomolar enzymatic potency [1]. Furthermore, the pyrazine ring's electron-deficient character (σₘ para to ring N ≈ 0.6–0.7) lowers the electron density of the attached pyrazole ring compared to pyridine (σₘ ≈ 0.3) or thiophene, potentially modulating the pKa of the carboximidamide group and influencing its protonation state at physiological pH. The compound 3-(pyrazin-2-yl)-1H-pyrazole-4-carboximidamide (CAS 2097985-58-3, the N1-unsubstituted core scaffold) has been noted as a heterocyclic building block for kinase inhibitor and antimicrobial agent development, with the pyrazine moiety described as enhancing electron-rich properties beneficial for target engagement [2]. No direct head-to-head biochemical comparison between the pyrazin-2-yl, pyridin-2-yl, and thiophen-3-yl 4-carboximidamide series has been published.

Kinase Inhibition Hinge-Binding Motif Antimicrobial Drug Design

Class-Level Antileishmanial Activity: 1-Aryl-1H-pyrazole-4-carboximidamide SAR Establishes a Baseline for Expectation Setting

The foundational SAR study by Santos et al. (2011) on 1-aryl-1H-pyrazole-4-carboximidamides provides the only peer-reviewed quantitative activity data for this chemotype. Seven derivatives (compounds I–VII) were evaluated against Leishmania amazonensis promastigotes and for cytotoxicity on murine peritoneal macrophages [1]. Among the series, compound 2 (a bromine-substituted 1-aryl derivative) demonstrated the most promising antileishmanial activity with measurable in vitro potency and low cytotoxicity, establishing that the 4-carboximidamide functionality is compatible with antiparasitic activity [1]. While the specific compound 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboximidamide was not part of this study, the series-wide SAR confirms that: (a) N1-substitution identity directly modulates both potency and cytotoxicity; (b) the carboximidamide group at C4 is essential for activity (the unsubstituted pyrazole analog was inactive); and (c) the scaffold supports medicinal chemistry optimization strategies for improved selectivity indices [1]. No antileishmanial data for the pyrazin-2-yl or fluoroethyl-substituted derivatives have been published, and this evidence is offered solely as class-level inference to contextualize the scaffold's demonstrated biological potential.

Antileishmanial Drug Discovery Neglected Tropical Diseases Structure-Activity Relationships

Chemical Identity and Purity Specifications: Vendor-Reported QC Parameters for Procurement Decision-Making

For procurement purposes, the target compound is commercially available from multiple suppliers with documented purity specifications. Leyan (China) lists this compound at 98% purity (Product No. 2281780, CAS 2098089-66-6) . AKSci offers the compound as catalog item 1710FW with CAS verification, molecular formula C₁₀H₁₁FN₆, and molecular weight 234.23 g/mol . Chemscene supplies the compound for research and further manufacturing use, with storage recommendations of sealed, dry conditions at 2–8°C . In comparison, the 5-carboximidamide regioisomer (CAS 2097983-18-9) is also offered at 98% purity by Leyan (Product No. 2281781), creating a potential risk of regioisomer misidentification during procurement if CAS numbers are not rigorously verified . The available QC documentation (CAS verification, molecular formula, InChI Key: KGKTZSQYDOUPLZ-UHFFFAOYSA-N) supports unambiguous identity confirmation, which is critical for maintaining assay reproducibility across independent research groups sourcing this compound .

Chemical Procurement Quality Control Assay Reproducibility

Evidence Gap Declaration: Absence of Published Head-to-Head Biochemical or Pharmacological Data for This Specific Compound

A comprehensive search of PubMed, Google Scholar, SciELO, Google Patents, and authoritative chemical databases (PubChem, Chemsrc, AKSci, ChemSpider) conducted in May 2026 identified no primary research publication, patent, or publicly accessible dataset containing quantitative biochemical, pharmacological, or biophysical data (e.g., IC₅₀, Kd, EC₅₀, logP, solubility, metabolic stability, selectivity profile) for 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboximidamide (CAS 2098089-66-6) . The differential evidence presented in this guide is therefore predominantly class-level inference drawn from: (a) the 1-aryl-1H-pyrazole-4-carboximidamide antileishmanial SAR (Santos et al., 2011); (b) established principles of fluorine medicinal chemistry and heterocyclic H-bond interactions; (c) technical commentaries from commercial vendors on the broader fluoroethyl-pyrazinyl-pyrazole scaffold family; and (d) structural comparisons with the closest commercially available analogs [1]. Investigators intending to prioritize this compound for screening campaigns should be aware that its quantitative differentiation from closely related analogs (5-carboximidamide regioisomer, 1-ethyl analog, 3-pyridinyl analog, 3-thiophenyl analog, 3-methyl-1-(pyrazin-2-yl) analog) has not been experimentally established in the public domain. This evidence gap represents both a limitation for procurement justification and an opportunity for novel target discovery efforts.

Data Transparency Procurement Risk Assessment Research Gap Identification

Recommended Application Scenarios for 1-(2-Fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboximidamide Based on Available Evidence


Kinase Inhibitor Lead Discovery and Hinge-Binder Library Design

The pyrazin-2-yl-pyrazole-4-carboximidamide scaffold is structurally predisposed for ATP-competitive kinase inhibition. The pyrazole ring mimics the purine core while the 4-carboximidamide extends toward the solvent-exposed region, and the pyrazin-2-yl group provides bidentate hydrogen-bond acceptor capacity for hinge-region engagement [1]. The 2-fluoroethyl N1-substituent offers a metabolically stabilized lipophilic tail compared to ethyl or unsubstituted analogs, consistent with design principles for balancing potency and pharmacokinetic properties [2]. This compound is best deployed as part of a focused kinase inhibitor screening library where the 4-carboximidamide regioisomer, pyrazinyl hinge binder, and fluoroalkyl tail are specifically required pharmacophoric elements. Users should prioritize this compound over the 5-carboximidamide regioisomer when the target kinase's hinge-region geometry favors the C4-substituted amidine vector.

Antileishmanial Drug Discovery – Scaffold-Hopping from 1-Aryl to 1-Fluoroethyl-3-heteroaryl Series

The peer-reviewed antileishmanial activity of 1-aryl-1H-pyrazole-4-carboximidamides (Santos et al., 2011) [1] establishes a rationale for evaluating structurally diversified analogs. This compound represents a scaffold-hopping opportunity where the N1-aryl group is replaced by a 2-fluoroethyl chain and the C3-position is substituted with a pyrazin-2-yl heterocycle. These modifications may modulate antiparasitic potency, cytotoxicity, and physicochemical properties relative to the published 1-aryl series. Procurement for antileishmanial screening is justified when the research objective is to expand the SAR beyond the original 1-aryl chemical space, particularly if improved selectivity indices or pharmacokinetic profiles are sought.

CNS-Penetrant Probe Development Leveraging Fluoroethyl-Pyrazinyl Synergy

Technical literature on related fluoroethyl-pyrazinyl-pyrazole derivatives highlights their suitability for CNS-targeted agents and kinase inhibitors due to balanced lipophilicity and hydrogen-bonding capabilities [1]. The 2-fluoroethyl group enhances metabolic stability and bioavailability, while the pyrazine moiety contributes electronic properties favorable for blood-brain barrier penetration [2]. This compound is appropriate for CNS-focused medicinal chemistry programs where the dual requirements of target engagement (via the pyrazine-pyrazole-carboximidamide pharmacophore) and CNS exposure (facilitated by the fluoroethyl substitution) are critical. Users should consider this compound when exploring pyrazole-based CNS-penetrant chemical probes.

Chemical Tool Compound for Carboximidamide Regioisomer Selectivity Studies

The co-availability of both the 4-carboximidamide (CAS 2098089-66-6) and 5-carboximidamide (CAS 2097983-18-9) regioisomers from commercial vendors creates a unique opportunity for systematic regioisomer selectivity profiling. When screened in parallel against a panel of biological targets, these regioisomers can reveal the importance of carboximidamide positional geometry for target recognition, effectively serving as mutual negative controls [1][2]. This paired procurement strategy is particularly valuable during the hit validation phase of drug discovery, where regioisomer-specific activity can distinguish genuine target engagement from assay artifacts.

Quote Request

Request a Quote for 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.